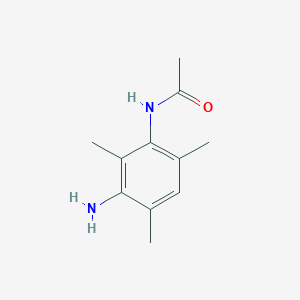

N-(3-amino-2,4,6-trimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-amino-2,4,6-trimethylphenyl)acetamide is a chemical compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . It belongs to the class of acetamides and contains an amino group attached to a phenyl ring.

Synthesis Analysis

The synthesis of N-(3-amino-2,4,6-trimethylphenyl)acetamide involves the reaction of an appropriate amine (such as 3-amino-2,4,6-trimethylphenylamine) with acetic anhydride or acetyl chloride. The amino group of the amine reacts with the acetyl group, resulting in the formation of the acetamide derivative .

Molecular Structure Analysis

The compound’s molecular structure consists of an acetamide functional group (–CONH₂) attached to a phenyl ring bearing three methyl groups at positions 2, 4, and 6. The nitrogen atom in the acetamide group is bonded to the phenyl ring, forming the central structure .

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation in Dye Synthesis

N-(3-amino-4-methoxyphenyl)acetamide, structurally related to N-(3-amino-2,4,6-trimethylphenyl)acetamide, is an essential intermediate in producing azo disperse dyes. A study by Zhang Qun-feng (2008) introduced a novel Pd/C catalyst with high activity and selectivity, used for the hydrogenation process to synthesize N-(3-amino-4-methoxyphenyl)acetamide. This innovation offers a green and efficient alternative to the traditional iron powder reduction method, achieving a high selectivity of 99.3% Zhang Qun-feng.

Drug Synthesis and Molecular Docking

Gopal Sharma et al. (2018) described the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug. The study included a molecular docking analysis targeting the VEGFr receptor, suggesting the compound's therapeutic relevance. The compound's synthesis involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU. The study provides valuable insights into the compound's structure, synthesis, and potential anticancer applications Sharma et al..

Structural Studies and Crystallography

B. Gowda et al. (2006) conducted a comprehensive study on the crystal structures of N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, which are structurally related to N-(3-amino-2,4,6-trimethylphenyl)acetamide. The study offered detailed insights into how substitutions in the ring and side chain affect the crystal structure, providing valuable information for the design and development of related compounds. The analysis included the determination of crystallographic systems, space groups, and lattice constants, offering a foundation for understanding the structural nuances of similar compounds Gowda et al..

Propiedades

IUPAC Name |

N-(3-amino-2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-6-5-7(2)11(13-9(4)14)8(3)10(6)12/h5H,12H2,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVHIGLMEWIISQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-2,4,6-trimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B499911.png)

![N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinolin-2-yl)phenyl]acetamide](/img/structure/B499913.png)

![1'-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499915.png)

![1'-[(4-Tert-butylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499917.png)

![N-[2-(2-phenylacetyl)phenyl]-2-furamide](/img/structure/B499918.png)

![1'-{[4-(Acetylamino)phenyl]sulfonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499920.png)

![2-(Isopentyloxy)-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B499922.png)

![N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]benzamide](/img/structure/B499924.png)

![5-nitro-N-[2-(phenylsulfanyl)ethyl]-2-pyridinamine](/img/structure/B499929.png)

![N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B499930.png)

![N-{3-[(4-benzoylpiperazino)sulfonyl]phenyl}methanesulfonamide](/img/structure/B499932.png)

![2-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B499933.png)